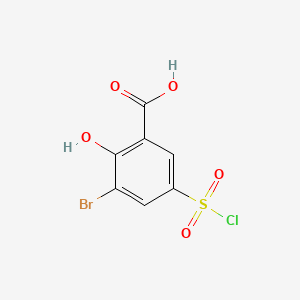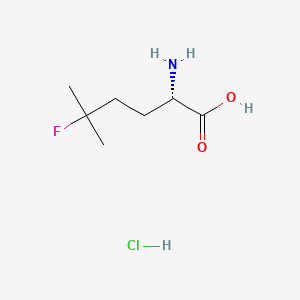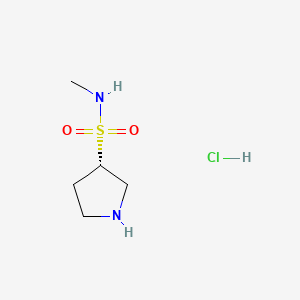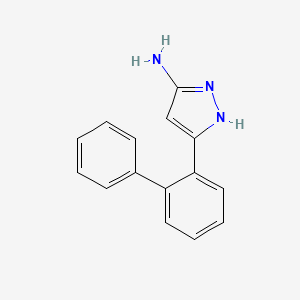
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO4S It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, sulfonyl, and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the bromination and chlorosulfonation of 2-hydroxybenzoic acid (salicylic acid). The process can be summarized as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or alcohol derivatives.
科学的研究の応用
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its interaction with molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The specific pathways involved can vary based on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
3-Bromo-5-chlorobenzoic acid: Similar structure but lacks the sulfonyl and hydroxyl groups.
5-Bromo-2-chlorobenzoic acid: Similar structure but with different positioning of the bromine and chlorine atoms.
3-Bromo-5-iodobenzoic acid: Similar structure but with iodine instead of chlorine.
Uniqueness
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the combination of bromine, chlorine, sulfonyl, and hydroxyl groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C7H4BrClO5S |
|---|---|
分子量 |
315.53 g/mol |
IUPAC名 |
3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
InChIキー |
SOAPDIPUNKYLFX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)

![N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13483165.png)



![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)






